molecular formula C16H12F2N8O B8105919 ATR inhibitor 1

ATR inhibitor 1

Cat. No.: B8105919
M. Wt: 370.32 g/mol
InChI Key: RBQPCTBFIPVIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tuvusertib is a potent, selective, orally administered inhibitor of the ataxia telangiectasia and Rad3-related protein kinase. This enzyme plays a crucial role in the DNA damage response, making tuvusertib a promising candidate for cancer therapy. It has shown significant potential in preclinical and clinical studies, particularly in treating advanced solid tumors .

Preparation Methods

The synthesis of tuvusertib involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired pharmacological properties. Industrial production methods focus on optimizing yield and purity while ensuring scalability and cost-effectiveness .

Chemical Reactions Analysis

Tuvusertib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tuvusertib has a wide range of scientific research applications, including:

Mechanism of Action

Tuvusertib exerts its effects by inhibiting the activity of the ataxia telangiectasia and Rad3-related protein kinase. This enzyme is involved in the repair of damaged DNA and the regulation of cell cycle checkpoints. By inhibiting this enzyme, tuvusertib disrupts the DNA damage response, leading to increased genomic instability and cancer cell death. The molecular targets and pathways involved include the ATR-CHK1 checkpoint pathway and the replication stress response .

Comparison with Similar Compounds

Tuvusertib is compared with other ataxia telangiectasia and Rad3-related protein kinase inhibitors, such as ceralasertib, berzosertib, gartisertib, and elimusertib. While tuvusertib shows greater activity than ceralasertib and berzosertib, it is less potent than gartisertib and elimusertib in certain cancer cell lines. tuvusertib has demonstrated broad synergy with DNA-damaging agents and the ability to reverse chemoresistance in cancer cells lacking SLFN11 expression, highlighting its unique potential in combination therapies .

Similar Compounds

  • Ceralasertib
  • Berzosertib
  • Gartisertib
  • Elimusertib

Tuvusertib stands out due to its potent inhibition of the ataxia telangiectasia and Rad3-related protein kinase and its promising results in preclinical and clinical studies .

Properties

IUPAC Name

2-amino-6-fluoro-N-[5-fluoro-4-(3-methylimidazol-4-yl)pyridin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N8O/c1-25-7-21-5-11(25)12-9(18)3-20-4-10(12)23-16(27)13-14(19)24-26-6-8(17)2-22-15(13)26/h2-7H,1H3,(H2,19,24)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQPCTBFIPVIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=C(C=NC=C2NC(=O)C3=C4N=CC(=CN4N=C3N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.